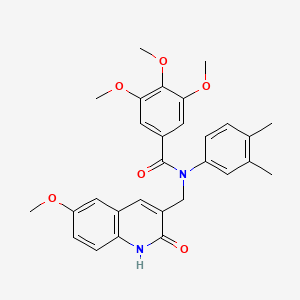
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor receptor (IGF-1R) and insulin receptor substrate (IRS) signaling pathways. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide works by inhibiting the binding of insulin-like growth factors (IGFs) to IGF-1R and insulin receptors (IRs) to IRSs. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide is a potent and selective inhibitor of IGF-1R and IRS signaling pathways, making it a valuable tool for studying the role of these pathways in cancer biology. However, its effectiveness may vary depending on the type of cancer and the genetic makeup of the tumor cells. Additionally, this compound may have off-target effects on other signaling pathways, which should be taken into consideration when interpreting experimental results.
Direcciones Futuras
Further research is needed to fully understand the mechanisms of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide and its potential applications in cancer treatment. Future studies may focus on identifying biomarkers that can predict response to this compound, developing combination therapies that enhance its efficacy, and exploring its potential use in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
This compound is a promising small molecule inhibitor that targets IGF-1R and IRS signaling pathways, which are involved in cancer cell survival and proliferation. It has shown potential therapeutic applications in various types of cancer and has been extensively studied for its mechanisms of action and biochemical and physiological effects. Future research may further elucidate the potential of this compound as a cancer treatment and explore its applications in other diseases.
Métodos De Síntesis
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide involves multiple steps, including the reaction of 4-bromo-2-fluoroaniline with N-isopropylsulfamoyl chloride to form 4-(N-isopropylsulfamoyl)-2-fluoroaniline. This compound is then reacted with 4-methoxyphenethylamine and 3-bromo-N-(4-methoxyphenethyl)propanamide to produce this compound.
Aplicaciones Científicas De Investigación
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide has been studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit tumor growth and metastasis by blocking the IGF-1R and IRS signaling pathways.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-16(2)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-14-18-4-9-19(27-3)10-5-18/h4-7,9-12,16,23H,8,13-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMLCWDGODJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

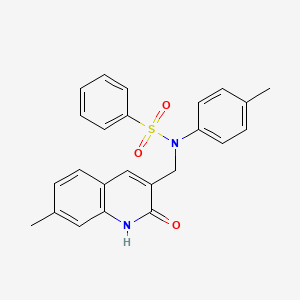
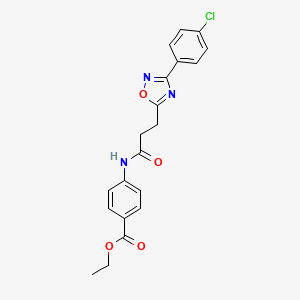



![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
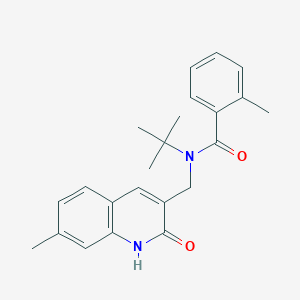
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
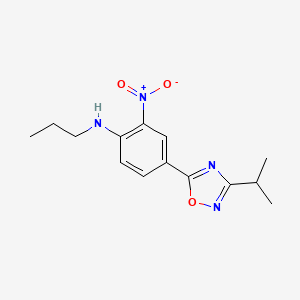

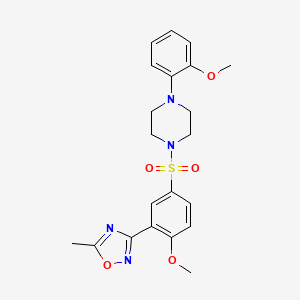
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)
